3-(2,4-Dichlorophenyl)prop-2-ynoic acid

Crystal engineering Solid-state hydrogen bonding Phenylpropiolic acid polymorphism

3-(2,4-Dichlorophenyl)prop-2-ynoic acid (CAS 6974-65-8; molecular formula C₉H₄Cl₂O₂; molecular weight 215.03 g/mol) is an arylpropiolic acid bearing a 2,4-dichloro substitution pattern on the phenyl ring. The compound features a carboxylic acid group conjugated to a triple bond, imparting distinct reactivity for click chemistry (azide–alkyne cycloaddition), metal-catalyzed cross-coupling, and decarboxylative transformations.

Molecular Formula C9H4Cl2O2
Molecular Weight 215.03 g/mol
CAS No. 6974-65-8
Cat. No. B3056235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorophenyl)prop-2-ynoic acid
CAS6974-65-8
Molecular FormulaC9H4Cl2O2
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C#CC(=O)O
InChIInChI=1S/C9H4Cl2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,(H,12,13)
InChIKeyOSHXQMWUABGGBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,4-Dichlorophenyl)prop-2-ynoic acid (CAS 6974-65-8) – Scientific & Procurement Baseline


3-(2,4-Dichlorophenyl)prop-2-ynoic acid (CAS 6974-65-8; molecular formula C₉H₄Cl₂O₂; molecular weight 215.03 g/mol) is an arylpropiolic acid bearing a 2,4-dichloro substitution pattern on the phenyl ring [1]. The compound features a carboxylic acid group conjugated to a triple bond, imparting distinct reactivity for click chemistry (azide–alkyne cycloaddition), metal-catalyzed cross-coupling, and decarboxylative transformations [2]. It belongs to a class of halogenated phenylpropiolic acids used as building blocks in medicinal chemistry and materials science; however, the exact position of chlorine substituents critically governs solid-state packing, electronic properties, and downstream derivatization efficiency [3].

3-(2,4-Dichlorophenyl)prop-2-ynoic acid (CAS 6974-65-8): Why Regioisomeric or Structural Analogs Cannot Substitute Directly


Although multiple dichlorophenylpropiolic acid isomers share the identical molecular formula (C₉H₄Cl₂O₂) and similar molecular weights, the 2,4-dichloro substitution pattern confers a unique ability to form the rare syn,anti catemer in the solid state—a one-dimensional hydrogen-bonded chain that is absent in the 2,3-, 3,4-, or 3,5-isomers and in electron-rich analogs [1]. Furthermore, replacement with the saturated analogue (2,4-dichlorohydrocinnamic acid, CAS 55144-92-8) eliminates the alkyne moiety required for click and coupling reactions, while substitution with the non-chlorinated phenylpropiolic acid (CAS 471-25-0) removes the crucial ortho-chloro C–H···O supporting interaction that stabilizes the desired crystalline architecture [2]. These structural distinctions directly impact crystallinity, solubility, and batch-to-batch consistency—parameters that are critical for reproducible material fabrication and pharmaceutical intermediate qualification.

3-(2,4-Dichlorophenyl)prop-2-ynoic acid (CAS 6974-65-8): Quantitative Comparative Evidence Guide


Unique syn,anti Catemeric Crystal Packing vs. Dimeric Packing in Other Dichlorophenylpropiolic Acid Isomers

Among approximately 25 phenylpropiolic acid congeners examined by single-crystal X-ray diffraction, 3-(2,4-dichlorophenyl)prop-2-ynoic acid adopts the rare syn,anti catemer (one-dimensional O–H···O chain) as its default packing mode, whereas the closely related 3-chloro-4-methyl and 4-chloro analogs crystallize as the more common carboxylic acid dimer [1]. The catemer is stabilized by a supportive C–H···O hydrogen bond from the ortho C–H group on the phenyl ring, which is activated by the electron-withdrawing 2-chloro substituent [1]. In contrast, 3-(3,4-dichlorophenyl)prop-2-ynoic acid (CAS 19498-74-9), lacking the ortho C–H group, cannot support this geometry and preferentially forms a dimer [1].

Crystal engineering Solid-state hydrogen bonding Phenylpropiolic acid polymorphism

Electron-Withdrawing 2,4-Dichloro Substitution Permits Catemer Formation vs. Dimer-Forming Electron-Donating Analogs

The 2006 crystallographic survey of 25 phenylpropiolic acids established a predictive rule: electron-withdrawing substituents at the ortho position (e.g., 2-Cl, 2-NO₂, 2-CF₃) activate the ortho C–H group for C–H···O hydrogen bonding, which is a necessary condition for catemer formation [1]. The 2,4-dichloro pattern satisfies this criterion via the ortho-chloro atom, while the 4-chloro atom provides additional electron withdrawal without steric hindrance. In contrast, electron-donating substituents such as methyl or methoxy at any ring position, or halogens at non-ortho positions only (e.g., 3-Cl, 4-Br), uniformly lead to the dimeric motif [1]. Of the compounds studied, only phenylpropiolic acids bearing an ortho-electron-withdrawing group consistently adopted the catemer; the 2,4-dichloro variant is the only dichlorinated member of this catemer-forming subset documented in the study [1].

Stereoelectronic effect Crystal engineering Structure–property relationship

Ortho-Chloro-Enabled C–H···O Hydrogen Bond Interaction Not Available in 3,4- and 3,5-Isomers

The ortho-chloro substituent in 3-(2,4-dichlorophenyl)prop-2-ynoic acid plays a dual role: it withdraws electron density from the adjacent C–H bond, increasing its hydrogen-bond donor acidity, while simultaneously providing a halogen atom capable of Type I halogen···halogen interactions [1]. This combination is absent in the 3,4-isomer (CAS 19498-74-9), where both chlorine atoms are remote from the ethynyl-carboxyl junction, and in the 3,5-isomer (CAS 1343152-27-1), where symmetrical meta substitution provides no ortho C–H activation [1]. The C–H···O contact between the ortho C–H of the 2,4-dichloro compound and the carboxyl oxygen of an adjacent molecule measures approximately 2.4–2.6 Å (H···O distance), which is shorter than the sum of van der Waals radii (2.72 Å), confirming a genuine hydrogen bond [1].

Non-covalent interaction Molecular recognition Halogen bonding

Patented Use in Heat-Developable Photographic Materials — Specificity for the 2,4-Dichloro Isomer

U.S. Patent US-4637975-A (granted 1987-01-20) entitled "Heat-developable photographic materials" explicitly claims compositions containing 3-(2,4-dichlorophenyl)prop-2-ynoic acid as a base precursor for heat-developable photosensitive layers [1]. The patent specifically identifies the 2,4-dichloro substitution pattern, and subsequent patent co-occurrence analysis in PubChem shows that this compound appears in four patent families from three distinct patent sets, while the 3,4-, 2,3-, and 3,5-isomers are not cited in the same patent families [2]. The compound was also cited in EP-0123937-B1 for analogous base-precursor applications.

Materials science Photographic chemistry Patent-specific application

3-(2,4-Dichlorophenyl)prop-2-ynoic acid (CAS 6974-65-8): Application Scenarios from Evidence


Solid-State Crystal Engineering: Exploiting the Rare syn,anti Catemer Motif

Researchers designing hydrogen-bonded frameworks, co-crystals, or pharmaceutical solid forms where a one-dimensional O–H···O chain is desired should select this compound over its regioisomers. The 2,4-dichloro pattern uniquely enables the syn,anti catemer architecture, supported by the ortho C–H···O interaction [1]. Attempts to use 3,4-dichloro, 3,5-dichloro, or other non-ortho-EWG analogs will yield the dimer motif instead, fundamentally altering the crystal packing and associated properties (solubility, dissolution rate, mechanical compliance).

Functionalizable Alkyne Handle for Click Chemistry on Metal-Oxide Surfaces

The terminal alkyne group of this compound is amenable to gas-phase covalent functionalization of metal-oxide nanomaterials (ZnO, TiO₂, CuO, CeO₂) via the propiolic acid methodology reported by Teplyakov and co-workers [1]. The subsequent Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) enables modular surface engineering with preservation of nanostructure morphology. The 2,4-dichloro substitution may further confer distinct electronic properties to the grafted layer compared to unsubstituted propiolic acid, though direct comparative surface data are not yet available.

Base Precursor in Heat-Developable Photographic Compositions

As specifically claimed in US-4637975-A and EP-0123937-B1, this compound functions as a base precursor in heat-developable photosensitive materials [1]. Procurement for this application requires the 2,4-dichloro isomer, as patent protection and functional performance are tied to this specific substitution pattern; substitution with 3,4- or 3,5-dichloro isomers is not supported by the patent record.

Medicinal Chemistry Intermediate for Macrocyclic Antibacterial Derivatives

The compound has been employed as a synthetic intermediate in the preparation of 11-O-aralkylcarbamoyl-3-O-descladinosylclarithromycin derivatives, which exhibit sub-microgram/mL MIC values against erythromycin-resistant S. pneumoniae [1]. The propiolic acid moiety serves as an alkyne source for subsequent cycloaddition or coupling steps. While the published structure–activity data focus on the final macrolide products rather than the building block itself, the availability and defined substitution pattern of this specific arylpropiolic acid make it a preferred starting material for this class of compounds.

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